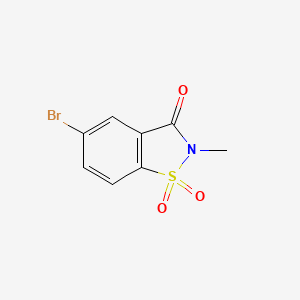

5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

説明

特性

分子式 |

C8H6BrNO3S |

|---|---|

分子量 |

276.11 g/mol |

IUPAC名 |

5-bromo-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C8H6BrNO3S/c1-10-8(11)6-4-5(9)2-3-7(6)14(10,12)13/h2-4H,1H3 |

InChIキー |

PHTGMTLYRGHLKO-UHFFFAOYSA-N |

正規SMILES |

CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br |

製品の起源 |

United States |

準備方法

Starting Materials and Key Intermediates

The synthesis typically begins with:

- 5-Bromo-2-methylbenzoic acid or related substituted benzoic acids.

- Amino derivatives such as methyl 2-amino-4-bromobenzoate.

- Sulfur-containing reagents for ring closure and oxidation.

Synthetic Route 1: From 5-Bromo-2-methylbenzoic Acid

Step 1: Bromination and Methylation

- Starting from 2-methylbenzoic acid, bromination at the 5-position can be achieved using brominating agents such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid.

- This reaction proceeds at room temperature for about 5 hours, yielding 5-bromo-2-methylbenzoic acid with high yield (~88%).

Step 2: Formation of Benzothiazole Core

- The 5-bromo-2-methylbenzoic acid undergoes cyclization with sulfur-containing reagents (e.g., thionyl chloride, sulfur dioxide) and amines to form the benzothiazole ring.

- This step may involve diazotization of amino precursors and subsequent ring closure, as seen in related benzothiazole syntheses.

Step 3: Oxidation to 1,1,3-Trione (Sulfone) Form

- The sulfur atom in the benzothiazole ring is oxidized to the sulfone state using oxidizing agents such as hydrogen peroxide or peracids.

- This converts the thiazole sulfur to the 1lambda6 oxidation state, yielding the 1,1,3-trione functionality characteristic of the target compound.

Synthetic Route 2: From Methyl 2-amino-4-bromobenzoate

This method involves:

- Diazotization of methyl 2-amino-4-bromobenzoate in acidic conditions (hydrochloric acid) at low temperature (0°C), using sodium nitrite as the nitrosating agent.

- Sulfur dioxide bubbling into an acetic acid-water mixture saturated with copper(I) chloride facilitates the formation of the benzothiazole ring via a Sandmeyer-type reaction.

- Subsequent treatment with ammonium hydroxide at low temperature promotes cyclization and formation of the benzothiazole sulfone.

- The final product, 6-bromo-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one (a close analog), is isolated with about 10% yield.

Reduction and Functional Group Transformations

- Reduction of nitro groups to amino groups on brominated benzoate derivatives can be efficiently performed using tin(II) chloride dihydrate in ethyl acetate under ultrasonic irradiation at 30°C for 2 hours, achieving yields up to 96%.

- Hydrogenation using 5% palladium on activated carbon in methanol under hydrogen atmosphere also provides high yields (~96%) for amino derivative formation.

Palladium-Catalyzed Coupling and Further Functionalization

- Palladium-catalyzed cross-coupling reactions (e.g., with Pd2(dba)3 and Xantphos ligands) enable the introduction of various substituents onto the benzothiazole ring or attached aromatic systems.

- These methods allow the synthesis of complex derivatives with yields around 50-70% depending on the substrate and reaction conditions.

Data Table Summarizing Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methylbenzoic acid | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione, H2SO4, RT, 5h | 88 | Bromination at 5-position |

| 2 | Methyl 2-amino-4-bromobenzoate | NaNO2, HCl, 0°C; SO2, AcOH/H2O, CuCl, 0°C; NH4OH, 0°C to RT | 10 | Diazotization and cyclization to benzothiazole sulfone |

| 3 | 4-Bromo-2-nitromethylbenzoate | SnCl2·2H2O, EtOAc, 30°C, ultrasonic, 2h | 96 | Reduction of nitro to amino |

| 4 | 4-Bromo-2-nitromethylbenzoate | H2, 5% Pd/C, MeOH, 50 PSI, 1h | 96 | Catalytic hydrogenation |

| 5 | Amino-bromobenzoate derivatives | Pd2(dba)3, Xantphos, dioxane, reflux, 7h | 71 | Palladium-catalyzed coupling |

| 6 | Benzothiazole intermediates | Oxidation with H2O2 or peracids | Variable | Formation of sulfone (1lambda6 sulfur) |

Research Discoveries and Notes

- The low yield (10%) in the diazotization and sulfur dioxide cyclization step suggests the need for optimization, possibly by varying temperature, solvent ratios, or using alternative sulfur sources.

- Ultrasonic irradiation enhances reduction efficiency of nitro groups, providing a green and mild alternative to conventional heating.

- Palladium-catalyzed coupling reactions offer versatility in modifying the benzothiazole scaffold, which is crucial for tailoring biological activity in medicinal chemistry applications.

- Oxidation to the sulfone state is critical for the compound's chemical properties and can be achieved under mild conditions without degrading the heterocyclic core.

化学反応の分析

Types of Reactions

5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives .

科学的研究の応用

5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications, including:

作用機序

The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 5-Bromo-2-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione

- CAS No.: 1893832-74-0

- Molecular Formula: C₈H₆BrNO₃S

- Molecular Weight : 276.11 g/mol

- Structure : Features a benzothiazole core substituted with a bromine atom at position 5, a methyl group at position 2, and three sulfonyl oxygen atoms (S=O groups) .

Key Characteristics :

- The methyl group at position 2 stabilizes the heterocyclic ring and may influence solubility and metabolic stability.

Comparison with Similar Compounds

5-Nitro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione

- CAS No.: 22952-20-1

- Molecular Formula : C₇H₄N₂O₅S

- Molecular Weight : 228.18 g/mol

- Key Differences: Substituent: A nitro (-NO₂) group replaces the bromine at position 3. Electronic Effects: The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to bromine. Biological Activity: Nitro-substituted benzothiazoles are often associated with antimicrobial and anticancer activities due to their ability to generate reactive intermediates under biological conditions .

N-Alkylbenzothiazolium Salts

- Example Structures : Allyl-, propargyl-, or methyl-substituted benzothiazolium derivatives.

- Key Differences :

- Quaternized Nitrogen : Alkylation of the benzothiazole nitrogen (as in N-methyl derivatives) enhances biological activity by 2–3 fold, likely due to increased cationic character and membrane permeability .

- Substituent Flexibility : Allyl and propargyl groups introduce unsaturated bonds, enabling click chemistry or further functionalization, unlike the inert methyl group in the target compound .

Di-aryl-substituted Imidazo[2,1-b]benzothiazoles

- Example Synthesis: Reacting 2-aminobenzothiazole with α-bromo-1,2-(p-substituted) diaryl-1-ethanones yields fused imidazo-benzothiazoles .

- Activity Profile: These derivatives exhibit broad-spectrum activities, including analgesic, anti-inflammatory, and antitumor effects, attributed to dual aryl group interactions .

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Bromine in the target compound offers moderate electron withdrawal compared to nitro groups, balancing reactivity and stability. This may reduce off-target effects in drug design.

- Synthetic Flexibility : The methyl group at position 2 simplifies synthesis but limits further derivatization compared to allyl/propargyl groups in N-alkylated analogs .

生物活性

5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS Number: 1893832-74-0) is a compound belonging to the benzothiazole family, characterized by its unique structure that includes bromine and trione functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Structural Information

| Property | Details |

|---|---|

| Molecular Formula | C₈H₆BrNO₃S |

| Molecular Weight | 276.11 g/mol |

| SMILES | CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br |

| InChI | InChI=1S/C8H6BrNO3S/c1-10-8(11)6... |

Synthesis Methods

The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be achieved through various methods involving the reaction of benzothiazole derivatives with bromine-containing reagents. The presence of the trione functional groups enhances its chemical reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole have shown effectiveness against various bacterial and fungal strains. A study highlighted that derivatives of benzothiazoles demonstrated significant antibacterial effects with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL for several tested organisms .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole can selectively inhibit tumor cell lines while sparing normal cells. For example, one study reported that certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines with effective concentrations (EC50) in the low micromolar range .

The mechanisms underlying the biological activities of 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole are thought to involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular processes.

- Disruption of Cellular Membranes : The lipophilic nature of these compounds allows them to integrate into cell membranes, disrupting their integrity.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that 5-Bromo-2-methyl derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values and found that compounds with bromine substitutions often exhibited enhanced activity .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of benzothiazole derivatives in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The study revealed that specific derivatives demonstrated potent antiproliferative effects with IC50 values as low as 28 ng/mL for certain analogs .

Q & A

Q. What computational tools are recommended for modeling this compound’s electronic properties?

Q. How can researchers design derivatives to enhance biological activity while retaining core stability?

- Design Framework :

Bioisosteric Replacement : Substitute Br with CF₃ or CN groups to modulate lipophilicity (logP).

Prodrug Strategies : Introduce ester moieties at the methyl group for controlled hydrolysis.

Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic resistance .

Structural and Mechanistic Insights

Q. What conformational dynamics are observed in the solid state, and how do they affect reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。